![molecular formula C19H24N2O5S B3970209 N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3970209.png)
N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EMMA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EMMA is a synthetic analog of the endogenous amino acid, methionine, and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of EMMA is not well understood, but it is thought to involve the inhibition of protein synthesis. EMMA is structurally similar to methionine and can compete with methionine for binding to the methionyl-tRNA synthetase enzyme, which is essential for protein synthesis. By inhibiting protein synthesis, EMMA can disrupt cellular processes and induce cell death.
Biochemical and Physiological Effects
EMMA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that EMMA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory disease. EMMA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, EMMA has been shown to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases in animal models.
Advantages and Limitations for Lab Experiments
EMMA has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of EMMA in lab experiments. Its mechanism of action is not well understood, and it may have off-target effects that could complicate data interpretation. In addition, the optimal concentration and duration of EMMA treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on EMMA. One area of interest is in the development of EMMA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the elucidation of the mechanism of action of EMMA, which could provide insights into the regulation of protein synthesis and cellular processes. Finally, further studies are needed to determine the optimal concentration and duration of EMMA treatment for different cell types and experimental conditions.
Scientific Research Applications
EMMA has been shown to exhibit a range of biological activities, making it a valuable tool for scientific research. One of the most promising applications of EMMA is in the field of cancer research. Studies have shown that EMMA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-26-18-12-8-16(9-13-18)21(27(4,23)24)14(2)19(22)20-15-6-10-17(25-3)11-7-15/h6-14H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDOYASASOTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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